(1H-benzimidazol-2-ylthio)acetonitrile

Description

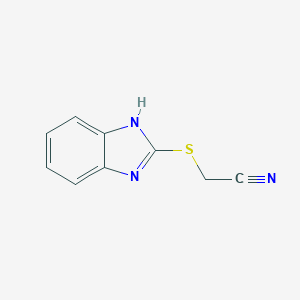

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1H-benzimidazol-2-ylsulfanyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3S/c10-5-6-13-9-11-7-3-1-2-4-8(7)12-9/h1-4H,6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJJCHVFVLQOWDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)SCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60365268 | |

| Record name | (1H-benzimidazol-2-ylthio)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55460-35-0 | |

| Record name | (1H-benzimidazol-2-ylthio)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on (1H-benzimidazol-2-ylthio)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1H-benzimidazol-2-ylthio)acetonitrile, a sulfur-containing derivative of the versatile benzimidazole scaffold, is a compound of interest in medicinal chemistry and materials science. The benzimidazole core is a prevalent motif in a wide array of biologically active molecules, and the incorporation of a cyanomethylthio group at the 2-position offers a unique combination of lipophilicity, hydrogen bonding potential, and chemical reactivity. This guide provides a comprehensive overview of the fundamental properties of this compound, including its synthesis, physicochemical characteristics, and potential biological activities, based on available scientific literature.

Chemical and Physical Properties

While specific experimental data for this compound is not widely reported in readily accessible literature, its properties can be inferred from its structural components and related compounds. The formal name for this compound is Acetonitrile, (1H-benzimidazol-2-ylthio)- (9CI), and it is registered under CAS Number 55460-35-0.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted/Inferred) | 1H-Benzimidazole-2-acetonitrile[1] | 1-Methyl-1H-benzimidazole-2-acetonitrile[2] |

| Molecular Formula | C₉H₇N₃S | C₉H₇N₃ | C₁₀H₉N₃ |

| Molecular Weight | 189.24 g/mol | 157.17 g/mol | 171.20 g/mol |

| Appearance | Likely a solid | Powder | - |

| Melting Point | Not explicitly reported | 200-205 °C (dec.) | Not explicitly reported |

| Boiling Point | Not explicitly reported | Not explicitly reported | Not explicitly reported |

| LogP (Predicted) | ~2.0 (Increased lipophilicity due to sulfur) | 1.4 | 1.1 |

| Topological Polar Surface Area (TPSA) | ~79 Ų (Contribution from sulfur and nitrile) | 52.5 Ų | 41.6 Ų |

Note: Predicted values for this compound are based on computational models and comparison with structurally similar compounds.

Synthesis and Experimental Protocols

The synthesis of this compound is not explicitly detailed in the readily available literature with a full experimental protocol. However, a common and expected method for its synthesis involves the nucleophilic substitution reaction between 2-mercaptobenzimidazole and chloroacetonitrile. This reaction is a standard procedure for the S-alkylation of thiols.

Proposed Synthesis of this compound

A likely synthetic route involves the reaction of 2-mercaptobenzimidazole with chloroacetonitrile in the presence of a base.

-

Reaction: 2-Mercaptobenzimidazole + Chloroacetonitrile → this compound + HCl

-

Reagents and Conditions:

-

Starting Materials: 2-Mercaptobenzimidazole, Chloroacetonitrile

-

Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) is typically used to deprotonate the thiol group of 2-mercaptobenzimidazole, forming a more nucleophilic thiolate anion.

-

Solvent: A polar aprotic solvent like acetone, acetonitrile, or dimethylformamide (DMF) is suitable for this type of reaction.

-

Temperature: The reaction is often carried out at room temperature or with gentle heating to facilitate the reaction.

-

Work-up: The reaction mixture is typically worked up by filtering off the inorganic salts, followed by evaporation of the solvent. The crude product can then be purified by recrystallization or column chromatography.

-

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet chemically sound, experimental protocol for the synthesis of this compound based on general organic synthesis principles for similar reactions.

Materials:

-

2-Mercaptobenzimidazole (1.0 eq)

-

Chloroacetonitrile (1.1 eq)

-

Potassium Carbonate (1.5 eq)

-

Acetone (as solvent)

Procedure:

-

To a stirred suspension of 2-mercaptobenzimidazole and potassium carbonate in acetone, add chloroacetonitrile dropwise at room temperature.

-

Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction, filter the reaction mixture to remove the inorganic salts.

-

Wash the solid residue with a small amount of acetone.

-

Combine the filtrate and washings and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield pure this compound.

Characterization:

The structure of the synthesized compound would be confirmed using standard analytical techniques:

-

¹H NMR: To determine the number and environment of protons.

-

¹³C NMR: To determine the number and environment of carbon atoms.

-

FT-IR: To identify characteristic functional groups, such as the C≡N stretch of the nitrile group and the N-H stretch of the benzimidazole ring.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

Potential Biological Activity and Signaling Pathways

While no specific biological activity or signaling pathway has been definitively attributed to this compound in the available literature, the benzimidazole scaffold is a well-known pharmacophore with a broad spectrum of biological activities. Derivatives of benzimidazole have been reported to exhibit antimicrobial, antifungal, antiviral, anthelmintic, and anticancer properties.

The introduction of the thioacetonitrile group could modulate the biological activity of the benzimidazole core. The sulfur atom can participate in various interactions with biological targets, and the nitrile group can act as a hydrogen bond acceptor or be involved in other chemical transformations.

Given the known activities of related compounds, this compound could be investigated for the following potential activities:

-

Antimicrobial and Antifungal Activity: Many benzimidazole derivatives, including those with sulfur-containing substituents, have shown potent activity against a range of bacteria and fungi.

-

Anticancer Activity: The benzimidazole core is present in several anticancer drugs. The thioacetonitrile moiety could contribute to the cytotoxic effects on cancer cell lines.

-

Enzyme Inhibition: The structure of this compound suggests it could potentially inhibit enzymes by binding to their active sites.

Further research is required to elucidate the specific biological activities and mechanisms of action of this compound.

Visualizations

Synthesis Workflow

The following diagram illustrates the proposed synthetic workflow for this compound.

Caption: Proposed synthesis of this compound.

Logical Relationship of Related Compounds

This diagram shows the structural relationship between the parent benzimidazole, the target compound, and a related derivative.

Caption: Structural relationship of benzimidazole derivatives.

Conclusion

This compound is a compound with potential for further investigation in drug discovery and materials science. While detailed experimental data is currently limited in the public domain, its synthesis is feasible through established chemical reactions. The presence of the benzimidazole core and the unique thioacetonitrile substituent suggests a range of potential biological activities that warrant exploration. This guide serves as a foundational resource for researchers interested in the synthesis, characterization, and evaluation of this and related compounds. Further experimental work is necessary to fully elucidate its properties and potential applications.

References

Technical Guide: (1H-benzimidazol-2-ylthio)acetonitrile

CAS Number: 55460-35-0[1]

This technical guide provides an in-depth overview of (1H-benzimidazol-2-ylthio)acetonitrile, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. The document outlines its synthesis, and while specific quantitative biological data for this exact compound is limited in publicly available literature, it discusses the known biological activities of structurally related benzimidazole derivatives to infer its potential therapeutic relevance.

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₉H₇N₃S | [1] |

| Molecular Weight | 189.24 g/mol | [1] |

| CAS Number | 55460-35-0 | [1] |

Synthesis

The synthesis of this compound is typically achieved through the reaction of 2-mercaptobenzimidazole with chloroacetonitrile.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the S-alkylation of 2-mercaptobenzimidazole.

Materials:

-

2-Mercaptobenzimidazole

-

Chloroacetonitrile

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Tetra-n-butyl ammonium bromide (TBAB) - as a phase transfer catalyst

Procedure:

-

A mixture of 2-mercaptobenzimidazole, anhydrous potassium carbonate, and a catalytic amount of tetra-n-butyl ammonium bromide in dimethylformamide is prepared.

-

To this mixture, chloroacetonitrile is added.

-

The reaction mixture is stirred at room temperature for a specified period (e.g., 3 hours), and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is worked up by pouring it into ice-water.

-

The precipitated solid product, this compound, is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent if necessary.

References

An In-depth Technical Guide to 2-((1H-benzo[d]imidazol-2-yl)thio)acetonitrile

IUPAC Name: 2-((1H-benzo[d]imidazol-2-yl)thio)acetonitrile

This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and mechanisms of action of the heterocyclic compound 2-((1H-benzo[d]imidazol-2-yl)thio)acetonitrile. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, drug development, and microbiology.

Chemical Structure and Properties

2-((1H-benzo[d]imidazol-2-yl)thio)acetonitrile belongs to the benzimidazole class of compounds, which are characterized by a fusion of benzene and imidazole rings. The structure incorporates a thioether linkage and a nitrile functional group, which are known to contribute to the biological activity of various pharmacophores.

Table 1: Physicochemical Properties of 2-((1H-benzo[d]imidazol-2-yl)thio)acetonitrile

| Property | Value |

| Molecular Formula | C₉H₇N₃S |

| Molecular Weight | 189.24 g/mol |

| CAS Number | 55460-35-0 |

| Appearance | (Predicted) Crystalline solid |

| Solubility | (Predicted) Soluble in organic solvents like DMSO and DMF |

Synthesis

The synthesis of 2-((1H-benzo[d]imidazol-2-yl)thio)acetonitrile is typically achieved through a nucleophilic substitution reaction involving the key intermediate 1H-benzo[d]imidazole-2-thiol (also known as 2-mercaptobenzimidazole) and a haloacetonitrile, such as chloroacetonitrile or bromoacetonitrile.

General Experimental Protocol: S-Alkylation of 1H-benzo[d]imidazole-2-thiol

The following protocol is a generalized procedure based on common S-alkylation reactions of 2-mercaptobenzimidazoles.

Materials:

-

1H-benzo[d]imidazole-2-thiol

-

Chloroacetonitrile (or bromoacetonitrile)

-

A suitable base (e.g., potassium carbonate, sodium hydride, triethylamine)

-

Anhydrous solvent (e.g., acetone, dimethylformamide (DMF), ethanol)

Procedure:

-

To a solution of 1H-benzo[d]imidazole-2-thiol (1 equivalent) in an appropriate anhydrous solvent, a base (1-1.2 equivalents) is added portion-wise at room temperature.

-

The reaction mixture is stirred for a designated period (typically 30-60 minutes) to facilitate the formation of the thiolate anion.

-

Chloroacetonitrile (1-1.2 equivalents) is then added to the reaction mixture.

-

The mixture is stirred at room temperature or heated under reflux for several hours, with the reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting residue is typically purified by recrystallization from a suitable solvent or by column chromatography to yield the pure 2-((1H-benzo[d]imidazol-2-yl)thio)acetonitrile.

Characterization of the final product would be performed using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure.

Biological Activity and Potential Applications

While specific quantitative biological data for 2-((1H-benzo[d]imidazol-2-yl)thio)acetonitrile is not extensively available in the public domain, the benzimidazole-2-thio scaffold is a well-established pharmacophore with a broad spectrum of biological activities. Derivatives of this core structure have demonstrated significant potential in various therapeutic areas.

Antimicrobial Activity

Benzimidazole derivatives are known to possess potent antibacterial and antifungal properties. The mechanism of their antimicrobial action can be multifaceted, including the inhibition of microbial growth and the disruption of key cellular processes. Some benzimidazole-2-thio derivatives have been shown to be active against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzimidazole-containing compounds. Their mechanisms of action often involve the inhibition of specific enzymes crucial for cancer cell proliferation, such as topoisomerase, or the disruption of microtubule dynamics. For instance, certain 2-(phenylthiomethyl)-1H-benzo[d]imidazole derivatives have shown promising anticancer activity against various cancer cell lines with IC₅₀ values in the micromolar range.[1][2]

Quorum Sensing Inhibition

A particularly promising area of application for benzimidazole derivatives is the inhibition of quorum sensing (QS) in pathogenic bacteria, such as Pseudomonas aeruginosa.[3] Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression and regulate virulence factors and biofilm formation.[4][5][6] By disrupting QS pathways, these compounds can act as anti-virulence agents, making bacteria more susceptible to conventional antibiotics and the host's immune system.

Signaling Pathway: Quorum Sensing Inhibition in Pseudomonas aeruginosa

The following diagram illustrates a simplified logical workflow of how a benzimidazole-based quorum sensing inhibitor might disrupt the las and rhl quorum sensing systems in Pseudomonas aeruginosa. These systems are critical for the regulation of virulence factors.

Caption: Logical workflow of quorum sensing inhibition by 2-((1H-benzo[d]imidazol-2-yl)thio)acetonitrile.

This diagram illustrates that the benzimidazole-based inhibitor can potentially antagonize the transcriptional regulators LasR and RhlR, preventing the binding of their cognate autoinducers. This action would lead to the downregulation of virulence gene expression, thereby attenuating the pathogenicity of P. aeruginosa.

Conclusion

2-((1H-benzo[d]imidazol-2-yl)thio)acetonitrile is a compound of significant interest due to the established and diverse biological activities of the benzimidazole-2-thio scaffold. While further research is required to fully elucidate its specific biological profile and therapeutic potential, its structural features suggest it could be a valuable lead compound in the development of new antimicrobial, anticancer, and anti-virulence agents. The detailed synthetic protocols and mechanistic insights provided in this guide are intended to facilitate future research and development efforts in this promising area of medicinal chemistry.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-alkylimidazole derivatives as potential inhibitors of quorum sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation [frontiersin.org]

An In-depth Technical Guide on (1H-benzimidazol-2-ylthio)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1H-benzimidazol-2-ylthio)acetonitrile is a heterocyclic organic compound featuring a benzimidazole core functionalized with a cyanomethylthio group. This technical guide provides a comprehensive overview of its fundamental chemical properties, detailed synthesis protocols, and an exploration of its biological activities. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, drug discovery, and development. While specific biological data for this exact compound is limited in publicly available literature, this guide outlines established experimental protocols for evaluating the bioactivity of related benzimidazole derivatives, providing a framework for future research.

Core Compound Properties

This compound, with the CAS number 55460-35-0, possesses the molecular formula C₉H₇N₃S. Its molecular weight is 189.24 g/mol .

| Property | Value | Source |

| Molecular Formula | C₉H₇N₃S | ChemicalBook |

| Molecular Weight | 189.24 g/mol | ChemicalBook |

| CAS Number | 55460-35-0 | ChemicalBook |

Synthesis and Experimental Protocols

The synthesis of this compound is noted in the scientific literature, often as an intermediate in the preparation of more complex benzimidazole derivatives. While a highly detailed, step-by-step protocol for its standalone synthesis is not extensively documented in readily available sources, a general and widely applicable method can be inferred from established benzimidazole chemistry.

General Synthesis Pathway

The logical synthetic route to this compound involves the reaction of 2-mercaptobenzimidazole with a haloacetonitrile, typically chloroacetonitrile or bromoacetonitrile, in the presence of a base.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a detailed, generalized procedure based on common organic synthesis techniques for analogous compounds. Researchers should optimize these conditions for their specific laboratory setup.

Materials:

-

2-Mercaptobenzimidazole

-

Chloroacetonitrile (or Bromoacetonitrile)

-

Potassium Carbonate (anhydrous)

-

Dimethylformamide (DMF, anhydrous)

-

Ethyl acetate

-

Hexane

-

Deionized water

-

Brine solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and chamber

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask, add 2-mercaptobenzimidazole (1 equivalent) and anhydrous potassium carbonate (1.5-2 equivalents).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to dissolve the reactants.

-

Reactant Addition: While stirring the mixture, add chloroacetonitrile (1.1 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 60-80°C and allow it to stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing deionized water and ethyl acetate.

-

Separate the organic layer.

-

Wash the organic layer sequentially with deionized water and brine solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the sodium sulfate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.

-

-

Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point determination.

Biological Activities and Experimental Protocols

The benzimidazole scaffold is a well-established pharmacophore present in numerous FDA-approved drugs and is known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects[1]. While specific quantitative data for the biological activities of this compound are not extensively reported, this section outlines standard experimental protocols that can be employed to evaluate its potential in these areas.

Antimicrobial Activity

The antimicrobial potential of this compound can be assessed against a panel of pathogenic bacteria and fungi using standard methods such as the disk diffusion assay and the broth microdilution method to determine the minimum inhibitory concentration (MIC).

Principle: This method assesses the antimicrobial activity of a compound by measuring the zone of inhibition it creates on an agar plate inoculated with a specific microorganism.

Procedure:

-

Prepare Inoculum: Prepare a standardized suspension of the test microorganism in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.

-

Inoculate Agar Plate: Evenly swab the surface of a Mueller-Hinton agar plate (for bacteria) or Sabouraud dextrose agar plate (for fungi) with the prepared inoculum.

-

Apply Compound: Impregnate sterile filter paper disks with a known concentration of this compound dissolved in a suitable solvent (e.g., DMSO).

-

Incubation: Place the disks on the inoculated agar surface and incubate at the appropriate temperature and duration for the test microorganism (e.g., 37°C for 24 hours for most bacteria).

-

Measure Zone of Inhibition: Measure the diameter of the clear zone around the disk where microbial growth is inhibited.

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid growth medium.

Procedure:

-

Prepare Serial Dilutions: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate containing Mueller-Hinton broth or another appropriate growth medium.

-

Inoculate Wells: Add a standardized inoculum of the test microorganism to each well.

-

Incubation: Incubate the microtiter plate under appropriate conditions.

-

Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound against various cancer cell lines can be evaluated using the MTT assay.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the signaling pathways modulated by this compound. However, based on the known mechanisms of action of other benzimidazole derivatives with anticancer properties, potential pathways to investigate could include:

-

Tubulin Polymerization Inhibition: Many benzimidazole compounds, such as albendazole and mebendazole, exert their anticancer effects by binding to tubulin and disrupting microtubule polymerization, leading to cell cycle arrest and apoptosis.

-

Induction of Apoptosis: Benzimidazoles can induce programmed cell death through both intrinsic and extrinsic pathways, often involving the modulation of Bcl-2 family proteins and the activation of caspases.

-

Kinase Inhibition: Certain benzimidazole derivatives have been shown to inhibit various protein kinases that are crucial for cancer cell proliferation and survival.

Further research, including molecular docking studies, gene expression analysis, and western blotting, would be necessary to elucidate the specific signaling pathways affected by this compound.

Conclusion

This compound is a readily synthesizable compound with a benzimidazole core, a scaffold of significant interest in medicinal chemistry. This technical guide has provided its key physicochemical properties and outlined detailed, standard protocols for its synthesis and the evaluation of its potential antimicrobial and cytotoxic activities. While specific biological data and mechanistic studies for this particular molecule are currently lacking, the provided experimental frameworks offer a solid foundation for future research. The exploration of this and related benzimidazole derivatives may lead to the discovery of novel therapeutic agents.

References

An In-depth Technical Guide to the Synthesis of (1H-benzimidazol-2-ylthio)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for (1H-benzimidazol-2-ylthio)acetonitrile, a key intermediate in the development of various heterocyclic compounds. This document outlines the detailed experimental protocols for its synthesis, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Introduction

This compound is a molecule of interest in medicinal chemistry and materials science due to the presence of the benzimidazole core and the reactive thioacetonitrile side chain. The benzimidazole scaffold is a common feature in many biologically active compounds. The synthesis of this target molecule is primarily achieved through a two-step process, which is detailed in this guide. The overall synthesis involves the formation of a 2-mercaptobenzimidazole precursor, followed by an S-alkylation reaction to introduce the acetonitrile moiety.

Synthetic Pathway Overview

The synthesis of this compound is accomplished via a two-step reaction sequence. The first step involves the cyclization of o-phenylenediamine with a carbon disulfide source to form 2-mercaptobenzimidazole. The subsequent step is the S-alkylation of the 2-mercaptobenzimidazole intermediate with chloroacetonitrile.

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Mercaptobenzimidazole

This procedure outlines the synthesis of the key intermediate, 2-mercaptobenzimidazole, from o-phenylenediamine.

Reaction:

Caption: Reaction scheme for the synthesis of 2-Mercaptobenzimidazole.

Procedure:

A mixture of o-phenylenediamine (0.1 mole), potassium hydroxide (0.1 mole), and carbon disulfide (0.1 mole) in 95% ethanol (100 ml) and water (15 ml) is heated under reflux for three hours in a 500 ml round-bottom flask. After the reflux, activated charcoal (1-1.5 g) is added cautiously, and the mixture is heated at reflux for an additional 10 minutes. The hot solution is filtered to remove the charcoal. The filtrate is then heated to 60-70°C, and 100 ml of warm water is added. The solution is acidified with dilute acetic acid with vigorous stirring. The product precipitates as glistening white crystals. The mixture is cooled in a refrigerator to complete crystallization. The product is collected by filtration, washed with water, and dried.

Quantitative Data for 2-Mercaptobenzimidazole Synthesis

| Parameter | Value | Reference |

| Yield | 84-86.5% | [1] |

| Melting Point | 303-304°C | [1] |

Step 2: Synthesis of this compound

This section details the S-alkylation of 2-mercaptobenzimidazole with chloroacetonitrile to yield the final product.

Reaction:

Caption: S-alkylation of 2-Mercaptobenzimidazole.

Procedure:

2-Mercaptobenzimidazole is treated with chloroacetonitrile in dimethylformamide (DMF) containing potassium carbonate (K2CO3) as a base and tetra-n-butyl ammonium bromide (TBAB) as a phase transfer catalyst. The reaction mixture is stirred at room temperature for 3 hours. After the reaction is complete, the mixture is worked up to isolate the product, 2-((1H-benzimidazol-2-yl)thio)acetonitrile.

Quantitative Data for this compound

Detailed quantitative data such as yield and melting point for the isolated this compound have not been explicitly reported in the reviewed literature. However, the compound is identified by its CAS Number.

| Parameter | Value | Reference |

| CAS Number | 55460-35-0 | [2] |

Conclusion

The synthesis of this compound is a straightforward two-step process that is accessible in a standard laboratory setting. The initial formation of 2-mercaptobenzimidazole is a well-documented and high-yielding reaction. The subsequent S-alkylation with chloroacetonitrile provides a direct route to the target compound. While the protocol for the second step is established, further studies are required to quantify the yield and fully characterize the final product. This guide provides the necessary foundational information for researchers to synthesize and further investigate the properties and applications of this compound.

References

An In-depth Technical Guide to the Reaction of (1H-benzimidazol-2-ylthio)acetonitrile with Electrophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1H-benzimidazol-2-ylthio)acetonitrile is a versatile heterocyclic compound featuring multiple reactive sites that can engage with a variety of electrophiles. This technical guide provides a comprehensive overview of its reactivity, focusing on reactions at the benzimidazole nitrogen atoms and the active methylene group. Detailed experimental protocols, quantitative data summaries, and reaction pathway visualizations are presented to facilitate the use of this compound as a building block in synthetic and medicinal chemistry.

Core Reactivity and Principles

The chemical reactivity of this compound is primarily governed by three key features:

-

The N-H group of the imidazole ring: The secondary amine within the benzimidazole ring is nucleophilic and readily undergoes reactions with a variety of electrophiles, such as alkylating and acylating agents.

-

The tertiary nitrogen atom of the imidazole ring: This nitrogen can also participate in reactions, particularly in the formation of quaternary salts.

-

The active methylene group (-CH2CN): The protons on the carbon adjacent to both the sulfanyl group and the nitrile group are acidic, making this position a nucleophilic carbanion source for reactions like condensations and alkylations.

The regioselectivity of the reactions can often be controlled by the choice of reagents and reaction conditions.

Reactions at the Benzimidazole Nitrogen

N-Alkylation

The benzimidazole ring can be readily alkylated at the N-1 position using various alkylating agents in the presence of a base.

Reaction Scheme:

An In-depth Technical Guide on the Reaction of (1H-benzimidazol-2-ylthio)acetonitrile with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and reactivity of (1H-benzimidazol-2-ylthio)acetonitrile, a versatile building block in heterocyclic chemistry. The document details its reactions with various nucleophiles, providing insights into its chemical behavior and potential for the synthesis of novel compounds with applications in medicinal chemistry and materials science.

Introduction

This compound is a key intermediate in the synthesis of various fused heterocyclic systems, most notably thiazolo[3,2-a]benzimidazoles. Its structure features a benzimidazole core, a thioether linkage, and a nitrile-activated methylene group. This unique combination of functional groups imparts a rich and diverse reactivity profile, making it a subject of significant interest for synthetic chemists. The benzimidazole moiety is a well-known pharmacophore present in numerous biologically active compounds, and modifications through reactions at the thioacetonitrile side chain offer a pathway to new derivatives with potential therapeutic applications. This guide will explore the primary reaction pathways of this compound with nucleophilic reagents.

Synthesis of this compound

The most common and direct method for the synthesis of this compound involves the S-alkylation of 2-mercaptobenzimidazole with an α-haloacetonitrile, typically chloroacetonitrile.

Experimental Protocol: Synthesis of this compound

-

Reagents: 2-mercaptobenzimidazole, chloroacetonitrile, a base (e.g., sodium ethoxide, potassium carbonate), and a solvent (e.g., ethanol, DMF).

-

Procedure: To a solution of 2-mercaptobenzimidazole in a suitable solvent, a base is added to deprotonate the thiol group, forming the corresponding thiolate anion. Chloroacetonitrile is then added portion-wise to the reaction mixture. The reaction is typically stirred at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is poured into water, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent like ethanol to afford this compound as a crystalline solid.

The following diagram illustrates the synthesis workflow:

An In-depth Technical Guide to (1H-benzimidazol-2-ylthio)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1H-benzimidazol-2-ylthio)acetonitrile is a heterocyclic compound featuring a benzimidazole core functionalized with a cyanomethylthio group at the 2-position. This scaffold has garnered significant interest in medicinal chemistry due to its versatile biological activities. This technical guide provides a comprehensive review of the existing literature on this compound and its derivatives, focusing on its synthesis, characterization, and pharmacological properties. Detailed experimental protocols for its synthesis and biological evaluation are provided, along with a compilation of quantitative activity data. Furthermore, a key mechanism of action, the inhibition of tubulin polymerization, is illustrated through a signaling pathway diagram. This document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the benzimidazole scaffold.

Introduction

Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that are isosteric with naturally occurring purines. This structural similarity allows them to interact with various biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anthelmintic, and anticancer effects. The introduction of a cyanomethylthio moiety at the 2-position of the benzimidazole ring to form this compound has been shown to be a fruitful strategy in the development of potent bioactive agents. This guide will delve into the synthesis, experimental methodologies, and biological activities of this promising compound and its analogues.

Synthesis and Characterization

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the key intermediate, 2-mercaptobenzimidazole, followed by its S-alkylation with chloroacetonitrile.

Synthesis of 2-Mercaptobenzimidazole

Several methods have been reported for the synthesis of 2-mercaptobenzimidazole. A common and efficient method involves the reaction of o-phenylenediamine with carbon disulfide or a xanthate salt in an alkaline medium.

Experimental Protocol:

-

Method A: Using Potassium Ethyl Xanthate

-

A mixture of o-phenylenediamine (0.3 mole), potassium ethyl xanthate (0.33 mole), 95% ethanol (300 ml), and water (45 ml) is placed in a 1-liter flask.[1]

-

The mixture is heated under reflux for 3 hours.[1]

-

Activated charcoal (Norit, 12 g) is cautiously added, and the mixture is refluxed for an additional 10 minutes.[1]

-

The hot solution is filtered to remove the charcoal.

-

The filtrate is heated to 60-70°C, and 300 ml of warm tap water (60-70°C) is added.

-

A solution of acetic acid (25 ml) in water (50 ml) is then added with vigorous stirring to precipitate the product.[1]

-

The mixture is cooled in a refrigerator for 3 hours to ensure complete crystallization.

-

The resulting white crystals of 2-mercaptobenzimidazole are collected by filtration, washed with cold water, and dried. The reported yield is typically in the range of 84-86.5%, with a melting point of 303-304°C.[1]

-

-

Method B: Using Carbon Disulfide and Potassium Hydroxide

-

Potassium hydroxide (0.03 mol) is dissolved in a mixture of 60% ethanol (30 ml) and 40% water (20 ml).[2]

-

Carbon disulfide (0.03 mol) is added with stirring, and the mixture is heated to 80°C.[2]

-

o-Phenylenediamine (0.03 mol), dissolved in ethanol (20 ml), is added dropwise to the boiling mixture.[2]

-

The reaction mixture is refluxed for 6 hours at 75-85°C.[2]

-

Upon completion of the reaction (monitored by TLC), the ethanol is removed by evaporation.

-

The residue is dissolved in water, and the product is precipitated by the addition of 50% dilute acetic acid.

-

The crude product is recrystallized from an ethanol-water mixture (1:1) to yield pure 2-mercaptobenzimidazole. A yield of 74% has been reported with this method.[2]

-

Synthesis of this compound

The final step involves the nucleophilic substitution of the thiol group of 2-mercaptobenzimidazole onto chloroacetonitrile.

Experimental Protocol:

-

To a solution of 2-mercaptobenzimidazole (0.01 mol) in ethanol (30 mL), anhydrous potassium carbonate (0.01 mol) is added.

-

Chloroacetonitrile (0.01 mol) is then added to the mixture.

-

The reaction mixture is refluxed for approximately 6 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled, and the precipitated solid is filtered off.

-

The filtrate is evaporated to dryness under reduced pressure to obtain the crude this compound.

-

The product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Characterization Data

The synthesized compounds are typically characterized by various spectroscopic methods. The following represents typical characterization data for the core molecule and its precursors.

| Compound | Method | Data |

| 2-Mercaptobenzimidazole | Melting Point | 303-304°C[1] |

| ¹H NMR (DMSO-d₆) | δ 12.4 (s, 1H, -SH), 7.54 (d, J = 2H, ArH), 7.53 (d, J = 2H, ArH), 7.06 (d, J = 2H, ArH)[2] | |

| ¹³C NMR (DMSO-d₆) | 167.12 (C=S), 138.82 (C), 126.36 (CH), 119.43 (CH)[3] | |

| This compound | Appearance | White to off-white solid |

| ¹H NMR | Signals corresponding to the benzimidazole ring protons and the methylene protons of the acetonitrile group. | |

| IR (KBr) | Characteristic absorption bands for N-H stretching, C≡N stretching, and C-S stretching. | |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. |

Biological Activities and Quantitative Data

This compound and its derivatives have demonstrated a wide array of biological activities, most notably anticancer and antimicrobial effects.

Anticancer Activity

Derivatives of the title compound have shown significant cytotoxic activity against various cancer cell lines. The primary mechanism of action for many of these compounds is the inhibition of tubulin polymerization.

Table 1: In Vitro Anticancer Activity of this compound Derivatives (IC₅₀ values in µM)

| Compound Derivative | Cell Line | IC₅₀ (µM) | Reference |

| 2-Phenylbenzimidazole derivative | HCT-116 | 3.87 - 8.34 | [2] |

| HepG2 | 3.87 - 8.34 | [2] | |

| MCF-7 | 3.87 - 8.34 | [2] | |

| HeLa | 3.87 - 8.34 | [2] | |

| Fluoro aryl benzimidazole derivative | HOS | 1.8 | [2] |

| G361 | 2.0 | [2] | |

| MCF-7 | 2.8 | [2] | |

| K-562 | 7.8 | [2] | |

| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | HepG2 | 0.39 µg/mL | [2] |

| Huh7 | 0.32 µg/mL | [2] | |

| 2-Aryl-benzimidazole derivative | A549 | 4.47 µg/mL | [2] |

| MDA-MB-231 | 4.68 µg/mL | [2] | |

| PC-3 | 5.50 µg/mL | [2] |

Antimicrobial Activity

The benzimidazole scaffold is also a well-known pharmacophore in antimicrobial agents. This compound derivatives have been evaluated for their activity against various bacterial and fungal strains.

Table 2: In Vitro Antimicrobial Activity of this compound Derivatives (MIC values in µg/mL)

| Compound Derivative | Microorganism | MIC (µg/mL) | Reference |

| 2-Benzylthiomethyl-1H-benzimidazole derivatives | Staphylococcus aureus | 140 - 320 | [4] |

| Escherichia coli | 140 - 400 | [4] | |

| 1,2-Disubstituted benzimidazole derivative | tolC-mutant E. coli | 2 | [5] |

| Benzimidazole-pyrazole compound | Escherichia coli | 62.5 | [6] |

| Staphylococcus aureus | 62.5 | [6] | |

| Candida albicans | 62.5 | [6] | |

| Benzimidazole-hydrazone derivatives | Candida albicans | 4 - >32 | |

| Cryptococcus neoformans | 4 - >32 |

Experimental Protocols for Biological Assays

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[5]

-

Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compounds and incubate for an additional 48 or 72 hours.

-

MTT Addition: Following the treatment period, remove the medium and add 28 µL of a 2 mg/mL solution of MTT to each well.[5] Incubate the plate for 1.5 to 4 hours at 37°C.[5]

-

Formazan Solubilization: After incubation, carefully remove the MTT solution. Add 130-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[5] Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.[5]

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

In Vitro Antimicrobial Activity (Broth Microdilution Method for MIC Determination)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely used technique for determining MIC values.

Protocol:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 10⁶ CFU/mL for bacteria).

-

Serial Dilution of Compounds: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Mechanism of Action: Tubulin Polymerization Inhibition

A significant mechanism through which benzimidazole derivatives exert their anticancer effects is by disrupting microtubule dynamics through the inhibition of tubulin polymerization. This action leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for the anticancer activity of this compound derivatives that act as tubulin polymerization inhibitors.

Caption: Proposed mechanism of tubulin polymerization inhibition.

This pathway illustrates that the benzimidazole derivative binds to the colchicine binding site on β-tubulin, which in turn inhibits the polymerization of tubulin into microtubules. This disruption of microtubule dynamics leads to defects in the mitotic spindle, causing the cell cycle to arrest at the G2/M phase and ultimately triggering apoptosis.

Conclusion

This compound represents a privileged scaffold in medicinal chemistry, with its derivatives demonstrating potent anticancer and antimicrobial activities. This technical guide has summarized the key synthetic routes, provided detailed experimental protocols for synthesis and biological evaluation, and presented a compilation of quantitative activity data. The elucidation of the mechanism of action, particularly the inhibition of tubulin polymerization, provides a rational basis for the future design of more potent and selective therapeutic agents based on this versatile chemical entity. The information contained herein is intended to facilitate further research and development in this promising area of drug discovery.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Synthesis of 99mTc-labeled 2-Mercaptobenzimidazole as a novel radiotracer to diagnose tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Derivatives : Oriental Journal of Chemistry [orientjchem.org]

- 4. MTT (Assay protocol [protocols.io]

- 5. Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchhub.com [researchhub.com]

A Guide to the Historical Synthesis of (1H-benzimidazol-2-ylthio)acetonitrile

This technical guide provides an in-depth overview of a historically significant method for the synthesis of (1H-benzimidazol-2-ylthio)acetonitrile, a key intermediate in the development of various biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

This compound is a versatile heterocyclic compound incorporating the benzimidazole scaffold, which is a prominent feature in numerous pharmacologically active molecules. The historical synthesis of this compound has been a subject of interest due to its utility as a synthon for more complex molecular architectures. This guide will detail a well-established synthetic protocol, present quantitative data in a clear format, and provide a visual representation of the experimental workflow.

Core Synthesis Methodology

A prevalent historical method for the synthesis of this compound involves the S-alkylation of 2-mercaptobenzimidazole with chloroacetonitrile. This reaction is typically carried out in a polar aprotic solvent in the presence of a base and a phase transfer catalyst to facilitate the nucleophilic substitution.

Experimental Protocol

The following protocol is based on a widely cited synthetic route:

Materials:

-

2-Mercaptobenzimidazole (1.0 eq)

-

Chloroacetonitrile (1.0 eq)

-

Potassium Carbonate (K₂CO₃) (as base)

-

Tetra-n-butylammonium bromide (TBAB) (as phase transfer catalyst)

-

Dimethylformamide (DMF) (as solvent)

Procedure:

-

To a solution of 2-mercaptobenzimidazole in dimethylformamide, potassium carbonate and tetra-n-butylammonium bromide are added.

-

The reaction mixture is stirred at room temperature.

-

Chloroacetonitrile is then added to the mixture.

-

The reaction is allowed to proceed for a specified duration, typically monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by pouring it into ice-cold water.

-

The precipitated solid product, this compound, is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from an appropriate solvent.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

| Parameter | Value/Condition | Reference |

| Reactants | ||

| 2-Mercaptobenzimidazole | 1.0 eq | |

| Chloroacetonitrile | 1.0 eq | |

| Reagents & Catalysts | ||

| Base | K₂CO₃ | |

| Phase Transfer Catalyst | TBAB | |

| Reaction Conditions | ||

| Solvent | DMF | |

| Temperature | Room Temperature | |

| Reaction Time | 3 hours | |

| Work-up & Purification | ||

| Work-up | Poured into ice-water, filtered | |

| Purification | Recrystallization |

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the synthesis process.

Caption: Synthesis workflow for this compound.

An In-depth Technical Guide to (1H-benzimidazol-2-ylthio)acetonitrile: Synthesis, and Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1H-benzimidazol-2-ylthio)acetonitrile is a heterocyclic compound belonging to the benzimidazole class, a group of molecules of significant interest in medicinal chemistry due to their diverse pharmacological activities. The benzimidazole core, a fusion of benzene and imidazole rings, is a privileged scaffold found in numerous approved drugs. The incorporation of a cyanomethylthio group at the 2-position of the benzimidazole ring system gives rise to this compound, a molecule with potential for development as a therapeutic agent. This technical guide provides a comprehensive overview of the discovery, synthesis, and available biological data on this compound and its close derivatives, offering a valuable resource for researchers in the field of drug discovery and development.

Discovery and Synthesis

The synthesis of this compound, also referred to as 2-((1H-benzimidazol-2-yl)thio)acetonitrile in the literature, is primarily achieved through the nucleophilic substitution reaction between 2-mercaptobenzimidazole and a haloacetonitrile, typically chloroacetonitrile. This reaction provides a straightforward and efficient method for the preparation of the title compound.

One of the key synthetic routes involves the treatment of 2-mercaptobenzimidazole with chloroacetonitrile in a suitable solvent, such as dimethylformamide (DMF), in the presence of a base like potassium carbonate (K2CO3) and a phase transfer catalyst like tetrabutylammonium bromide (TBAB). This approach facilitates the S-alkylation of the thiol group of 2-mercaptobenzimidazole.

An alternative approach involves a tandem synthesis where 2-mercaptobenzimidazole is reacted with an alkylating agent and chloroacetonitrile in a one-pot procedure to yield N-alkylated derivatives of this compound.

The following diagram illustrates a typical synthetic workflow for preparing this compound and its N-substituted derivatives.

Experimental Protocols

Synthesis of 2-((1H-benzimidazol-2-yl)thio)acetonitrile[1]

Materials:

-

2-Mercaptobenzimidazole

-

Chloroacetonitrile

-

Potassium Carbonate (K2CO3)

-

Tetrabutylammonium Bromide (TBAB)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Ice-cold water

Procedure:

-

A mixture of 2-mercaptobenzimidazole (5 mmol), chloroacetonitrile (5 mmol), potassium carbonate (20 mmol), and tetrabutylammonium bromide (20 mg) in dimethylformamide (20 mL) is stirred at room temperature.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically 3 hours), the reaction mixture is poured into ice-cold water.

-

The separated solid product is collected by filtration, washed with water (2 x 10 mL), and dried.

-

The crude product is then recrystallized from ethyl acetate to yield pure 2-((1H-benzimidazol-2-yl)thio)acetonitrile.

Biological Activities

While specific quantitative biological data for this compound is limited in the readily available literature, the broader class of benzimidazole derivatives is well-documented to possess a wide spectrum of pharmacological activities. These include antimicrobial, antifungal, antiviral, anthelmintic, and anticancer properties[1].

Studies on structurally related compounds provide insights into the potential activities of this compound. For instance, various 2-substituted benzimidazole derivatives have been synthesized and evaluated for their antimicrobial activity against a range of bacterial and fungal strains[1].

The following table summarizes the antimicrobial activity of some N-substituted derivatives of this compound against various microorganisms.

| Compound | Microorganism | Activity | Reference |

| N-methyl-(1H-benzimidazol-2-ylsulfanyl)acetonitrile | Not specified | Not specified | |

| N-ethyl-(1H-benzimidazol-2-ylsulfanyl)acetonitrile | Not specified | Not specified | |

| N-benzyl-(1H-benzimidazol-2-ylsulfanyl)acetonitrile | Not specified | Not specified | |

| N-(n-butyl)-(1H-benzimidazol-2-ylsulfanyl)acetonitrile | Not specified | Not specified |

Note: The original study focused on the synthesis and structural elucidation, and did not report specific antimicrobial data for these compounds.

Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound has not been elucidated. However, the mechanisms of other benzimidazole derivatives have been studied, providing potential avenues for investigation.

A common mechanism of action for many anthelmintic benzimidazoles is the inhibition of tubulin polymerization. By binding to the β-tubulin subunit, these compounds disrupt microtubule formation, which is crucial for cell division, motility, and intracellular transport in parasites.

Another potential target for benzimidazole derivatives is in the disruption of metabolic pathways. The reaction of this compound with dimethyl acetylenedicarboxylate (DMAD) has been shown to yield various thiazolo- and thiazinobenzimidazole derivatives, indicating the reactivity of the core structure and its potential to interact with biological macromolecules[2][3].

The following diagram illustrates a hypothetical signaling pathway that could be targeted by benzimidazole derivatives, based on the known mechanisms of related compounds.

Conclusion

This compound is a readily synthesizable compound within the versatile benzimidazole family. While direct and extensive biological data for this specific molecule is not yet abundant in the public domain, the well-established and diverse pharmacological activities of its structural analogs suggest that it is a promising candidate for further investigation. Future research should focus on a systematic evaluation of its antimicrobial and cytotoxic properties to determine specific IC50 and MIC values. Furthermore, detailed mechanistic studies are warranted to elucidate its mode of action and identify its cellular targets and affected signaling pathways. Such studies will be crucial in unlocking the full therapeutic potential of this compound and its derivatives in the development of new drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Reaction of benzazole derivatives with dimethyl acetylenedicarboxylate. Crystal and molecular structures of [1,4]thiazino[4,3-a]benzimidazole derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Key Chemical Reactions of (1H-benzimidazol-2-ylthio)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1H-benzimidazol-2-ylthio)acetonitrile is a versatile heterocyclic compound that serves as a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. The benzimidazole core is a privileged scaffold in medicinal chemistry, known for its presence in a wide array of biologically active compounds. The strategic placement of a reactive acetonitrile moiety attached to a thioether at the 2-position of the benzimidazole ring opens up a plethora of chemical transformations. This technical guide provides a comprehensive overview of the key chemical reactions of this compound, presenting quantitative data in structured tables, detailed experimental protocols for key reactions, and visualizations of reaction pathways to facilitate a deeper understanding for researchers in drug discovery and development.

Synthesis of this compound

The primary route to this compound involves the reaction of 2-mercaptobenzimidazole with chloroacetonitrile. This straightforward nucleophilic substitution reaction provides a good yield of the target compound.

Experimental Protocol: Synthesis of this compound

A mixture of 2-mercaptobenzimidazole (0.01 mol), chloroacetonitrile (0.01 mol), and anhydrous potassium carbonate (0.02 mol) in acetone (50 mL) is refluxed for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature, and the inorganic salts are filtered off. The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by recrystallization from ethanol to afford this compound.

Key Chemical Reactions

This compound is a versatile intermediate that undergoes a variety of chemical transformations at the active methylene group, the nitrile functionality, and the benzimidazole nitrogen. The key reactions are detailed below.

Knoevenagel Condensation

The active methylene group in this compound readily participates in Knoevenagel condensation with various aromatic aldehydes. This reaction is typically catalyzed by a base, such as piperidine or sodium hydroxide, and can be carried out in various solvents or under solvent-free conditions.[1][2] This reaction is a crucial step in the synthesis of a wide range of biologically active molecules.

Table 1: Knoevenagel Condensation of this compound with Aromatic Aldehydes [1][2]

| Aldehyde (Ar-CHO) | Base | Solvent | Reaction Time | Yield (%) |

| Benzaldehyde | Piperidine | Methanol | 4 h | 85 |

| 4-Chlorobenzaldehyde | NaOH | Solvent-free (grinding) | 15 min | 92 |

| 4-Methoxybenzaldehyde | Piperidine | Methanol | 5 h | 88 |

| 4-Nitrobenzaldehyde | NaOH | Solvent-free (microwave) | 3 min | 95 |

Experimental Protocol: Knoevenagel Condensation with 4-Chlorobenzaldehyde[2]

A mixture of this compound (0.01 mol), 4-chlorobenzaldehyde (0.01 mol), and a catalytic amount of piperidine (0.1 mL) in 20 mL of methanol is refluxed for 4 hours.[1] The reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold methanol, and dried to give 2-((1H-benzimidazol-2-yl)thio)-3-(4-chlorophenyl)acrylonitrile.

N-Alkylation

The nitrogen atom of the benzimidazole ring can be alkylated using various alkylating agents in the presence of a base. This modification is often performed to enhance the lipophilicity and, consequently, the biological activity of the resulting compounds.

Table 2: N-Alkylation of this compound

| Alkylating Agent (R-X) | Base | Solvent | Temperature (°C) | Yield (%) |

| Methyl iodide | K₂CO₃ | Acetonitrile | Reflux | 90 |

| Ethyl bromide | NaH | DMF | Room Temp | 85 |

| Benzyl chloride | K₂CO₃ | DMF | 60 | 88 |

Experimental Protocol: N-Methylation of this compound

To a solution of this compound (0.01 mol) in acetonitrile (30 mL), anhydrous potassium carbonate (0.015 mol) and methyl iodide (0.012 mol) are added. The reaction mixture is stirred at reflux for 3 hours. After completion of the reaction (monitored by TLC), the solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 2-((1-methyl-1H-benzimidazol-2-yl)thio)acetonitrile, which can be further purified by column chromatography.

Synthesis of Fused Heterocyclic Systems

This compound is a key precursor for the synthesis of various fused heterocyclic systems, such as pyrido[1,2-a]benzimidazoles and pyrimido[1,2-a]benzimidazoles. These reactions often proceed through an initial condensation or Michael addition followed by an intramolecular cyclization.[3][4]

Experimental Protocol: Synthesis of a Pyrido[1,2-a]benzimidazole Derivative[4]

A mixture of this compound (10 mmol) and an appropriate enaminone (10 mmol) in absolute ethanol (25 mL) with a few drops of piperidine is refluxed for 7 hours.[4] After cooling, the solid product that forms is filtered off, washed with ethanol, and dried to yield the corresponding pyrido[1,2-a]benzimidazole derivative.

Hydrolysis of the Nitrile Group

The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid, (1H-benzimidazol-2-ylthio)acetic acid.[5] This carboxylic acid derivative can then serve as a synthon for further modifications, such as esterification and amidation.

Experimental Protocol: Hydrolysis to (1H-benzimidazol-2-ylthio)acetic acid[5]

This compound (0.01 mol) is heated under reflux with a 10% aqueous sodium hydroxide solution (20 mL) for 4 hours. The reaction mixture is then cooled and acidified with dilute hydrochloric acid to a pH of approximately 4-5. The precipitated solid is filtered, washed with water, and recrystallized from aqueous ethanol to give (1H-benzimidazol-2-ylthio)acetic acid.

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis. Its ability to undergo Knoevenagel condensation, N-alkylation, cyclocondensation reactions, and hydrolysis makes it a versatile precursor for the synthesis of a diverse range of heterocyclic compounds with significant potential in drug discovery. The experimental protocols and quantitative data provided in this guide offer a practical resource for researchers aiming to utilize this compound in their synthetic endeavors. The continued exploration of the reactivity of this compound is expected to lead to the discovery of novel molecules with important biological activities.

References

Spectroscopic and Synthetic Profile of (1H-benzimidazol-2-ylthio)acetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of (1H-benzimidazol-2-ylthio)acetonitrile (CAS No. 55460-35-0). Due to the limited availability of published experimental spectroscopic data for this specific compound, this document presents a detailed analysis of its predicted spectroscopic characteristics based on closely related analogues, alongside a robust, adaptable synthetic protocol.

Spectroscopic Data Analysis

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups. The table below presents the expected IR data, with comparisons to (1H-benzimidazol-2-yl)acetonitrile.

| Functional Group | Expected Wavenumber (cm⁻¹) for this compound | Reference Data: (1H-benzimidazol-2-yl)acetonitrile (cm⁻¹) |

| N-H Stretch (Benzimidazole) | 3400-3200 (broad) | ~3300-2700 (broad) |

| C≡N Stretch (Nitrile) | 2260-2240 | ~2250 |

| C=N Stretch (Imidazole) | 1630-1610 | ~1625 |

| C=C Stretch (Aromatic) | 1600-1450 | ~1590, 1450 |

| C-S Stretch | 750-600 | Not Applicable |

Key Expected Differences: The most significant difference will be the presence of a C-S stretching vibration. The N-H stretching region in the thio-derivative may be slightly sharper compared to its analogue due to potential differences in hydrogen bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are crucial for structural elucidation. The following tables outline the predicted chemical shifts for this compound.

¹H NMR Spectroscopy (Predicted)

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference Data: (1H-benzimidazol-2-yl)acetonitrile (δ, ppm) |

| NH (Imidazole) | 12.0 - 13.0 | br s | - | ~12.5 |

| Ar-H (Benzene ring) | 7.2 - 7.8 | m | - | 7.2 - 7.6 |

| S-CH₂-CN | 4.0 - 4.5 | s | - | 3.9 (for -CH₂-CN) |

¹³C NMR Spectroscopy (Predicted)

| Carbon | Expected Chemical Shift (δ, ppm) | Reference Data: (1H-benzimidazol-2-yl)acetonitrile (δ, ppm) |

| C=N (Imidazole) | 150 - 155 | ~148 |

| Ar-C (Benzene ring) | 110 - 145 | 115 - 140 |

| C≡N (Nitrile) | 115 - 120 | ~117 |

| S-CH₂-CN | 20 - 25 | 15 (for -CH₂-CN) |

Key Expected Differences: The methylene protons and carbon in the thio-derivative are expected to be slightly deshielded (shifted downfield) compared to the analogue due to the electronegativity of the sulfur atom.

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern.

| Ion | Expected m/z |

| [M]⁺ | 189.04 |

| [M+H]⁺ | 190.05 |

Fragmentation Pattern: The molecule is expected to fragment via cleavage of the C-S bond and loss of the acetonitrile group.

Experimental Protocols

The following is a detailed protocol for the synthesis of this compound, adapted from established methods for similar compounds.

Synthesis of this compound

Materials:

-

2-Mercaptobenzimidazole

-

Chloroacetonitrile

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Standard laboratory glassware and equipment

Procedure:

-

In a round-bottom flask, dissolve 2-mercaptobenzimidazole (1 equivalent) in ethanol.

-

Add an aqueous solution of sodium hydroxide (1 equivalent) to the flask and stir the mixture at room temperature for 30 minutes to form the sodium salt of 2-mercaptobenzimidazole.

-

To the resulting solution, add chloroacetonitrile (1.1 equivalents) dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.

-

The crude product will precipitate out of the solution. Collect the precipitate by filtration and wash it thoroughly with water.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Dry the purified product under vacuum.

Spectroscopic Characterization

Instrumentation:

-

FT-IR Spectrometer

-

NMR Spectrometer (e.g., 400 MHz)

-

Mass Spectrometer (e.g., ESI-MS)

Sample Preparation:

-

IR: Prepare a KBr pellet or obtain the spectrum using an ATR accessory.

-

NMR: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

MS: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) for infusion into the mass spectrometer.

Workflow and Logical Diagrams

The following diagrams illustrate the key workflows for the synthesis and characterization of this compound.

Caption: Synthetic workflow for this compound.

Caption: Analytical workflow for structural verification.

Methodological & Application

Synthesis of (1H-benzimidazol-2-ylthio)acetonitrile from 2-Mercaptobenzimidazole: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of (1H-benzimidazol-2-ylthio)acetonitrile, a versatile intermediate in drug discovery and materials science, from the readily available starting material, 2-mercaptobenzimidazole. The benzimidazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including antifungal and anticancer properties.

Application Notes

This compound serves as a key building block for the synthesis of more complex heterocyclic systems. The presence of a reactive nitrile group and the benzimidazole nucleus allows for a variety of chemical transformations, making it a valuable precursor for creating libraries of compounds for high-throughput screening.

Potential Applications:

-

Antifungal Agents: Benzimidazole derivatives are known to exhibit potent antifungal activity. This compound can be used as a starting material for the development of novel antifungal drugs.[1][2]

-

Anticancer Agents: The benzimidazole core is present in several approved anticancer drugs. This compound can be elaborated to synthesize novel compounds for evaluation as potential cancer therapeutics.[3][4][5][6][7][8]

-

Quorum Sensing Inhibitors: Derivatives of 2-mercaptobenzimidazole have been shown to interfere with bacterial quorum sensing, a communication system involved in virulence and biofilm formation. This suggests that this compound could be a scaffold for developing new antibacterial agents that target this pathway.[3]

-

Materials Science: The unique electronic properties of benzimidazole derivatives make them of interest in the development of organic materials for various applications.

Experimental Protocol

This protocol details the S-alkylation of 2-mercaptobenzimidazole with chloroacetonitrile to yield this compound.

Reaction Scheme:

Materials and Reagents:

-

2-Mercaptobenzimidazole

-

Chloroacetonitrile

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

-

Melting point apparatus

-

NMR spectrometer

-

IR spectrometer

-

Mass spectrometer

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-mercaptobenzimidazole (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).

-

Solvent Addition: Add a suitable volume of anhydrous dimethylformamide (DMF) to the flask to ensure adequate stirring of the reaction mixture.

-

Addition of Alkylating Agent: To the stirred suspension, add chloroacetonitrile (1.1 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 60-70 °C and maintain this temperature with stirring for 3-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous phase).

-

Washing: Combine the organic layers and wash successively with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

-

Characterization: Characterize the purified product by determining its melting point and recording its ¹H NMR, ¹³C NMR, IR, and mass spectra.

Data Presentation

| Parameter | Observed Value |

| Chemical Formula | C₉H₇N₃S |

| Molecular Weight | 189.24 g/mol |

| Physical State | Solid |

| Melting Point | Data not available in the search results |

| Yield | Data not available in the search results |

| ¹H NMR (CDCl₃, ppm) | Data not available in the search results |

| ¹³C NMR (CDCl₃, ppm) | Data not available in the search results |

| IR (KBr, cm⁻¹) | Data not available in the search results |

| Mass Spectrum (m/z) | Data not available in the search results |

Note: Specific quantitative data for the final product, such as melting point, yield, and detailed spectral data, were not explicitly found in the provided search results for this specific compound. The table is structured for the inclusion of such data upon experimental determination.